![molecular formula C13H14Cl2N4S B6355978 1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1858256-13-9](/img/structure/B6355978.png)
1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a piperazine ring attached to a thiadiazole moiety, which is further substituted with a 2,6-dichlorophenylmethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
作用机制
Target of Action
The primary target of 1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine, also known as Yoda1, is the Piezo-type mechanosensitive ion channel component 1 (Piezo1) . Piezo1 is a cation channel that mediates calcium influx upon mechanical activation and plays a crucial role in various physiological processes, including blood vessel development .
Mode of Action
Yoda1 acts as a specific activator of the Piezo1 channel in both mouse and human cells . It stabilizes the open state of the Piezo1 channel, leading to an influx of calcium ions . This influx of calcium ions can trigger various downstream cellular responses, depending on the cell type and the physiological context .
Biochemical Pathways
Upon activation of the Piezo1 channel by Yoda1, there is an increase in intracellular calcium concentration . This can lead to the activation of various calcium-dependent signaling pathways. For instance, in red blood cells, the activation of Piezo1 by Yoda1 leads to the downstream activation of the KCa3.1 Gardos channel . This results in an efflux of potassium and water from the cells, causing the cells to shrink .
Pharmacokinetics
It is known that yoda1 is soluble in dmso at a concentration of 15 mg/ml , suggesting that it may have good bioavailability
Result of Action
The activation of the Piezo1 channel by Yoda1 and the subsequent cellular responses can have various effects at the molecular and cellular levels. For example, in red blood cells, the activation of the Piezo1 channel by Yoda1 leads to cell shrinkage . The specific effects of Yoda1 can vary depending on the cell type and the physiological context.
准备方法
The synthesis of 1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with chlorinated aromatic aldehydes under acidic conditions. The resulting thiadiazole intermediate is then reacted with piperazine in the presence of a suitable base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
相似化合物的比较
1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can be compared with other thiadiazole derivatives, such as:
2-(2,6-Dichlorophenyl)-1,3,4-thiadiazole: Similar structure but lacks the piperazine ring.
1-(2,6-Dichlorophenyl)-3-(1,2,4-thiadiazol-5-yl)urea: Contains a urea moiety instead of a piperazine ring.
2-(2,6-Dichlorophenyl)-5-(piperazin-1-yl)-1,3,4-thiadiazole: Similar structure but different substitution pattern. The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperazine and thiadiazole rings, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4S/c14-10-2-1-3-11(15)9(10)8-12-17-13(20-18-12)19-6-4-16-5-7-19/h1-3,16H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWQARZJEAQMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
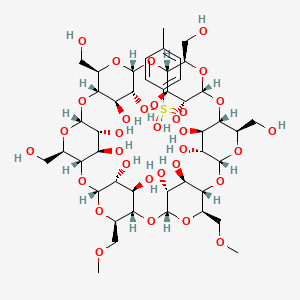
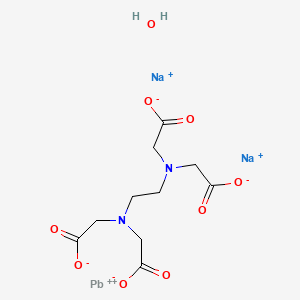
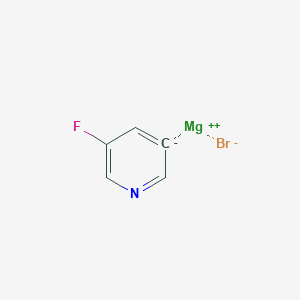
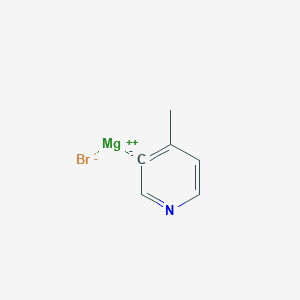
![Tert-butyl 4-(1,2-dihydro-6-methyl-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate](/img/structure/B6355934.png)
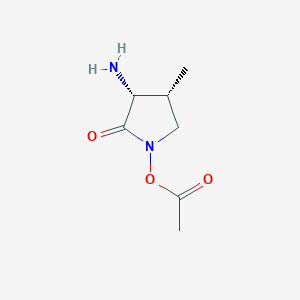
![N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride](/img/structure/B6355943.png)
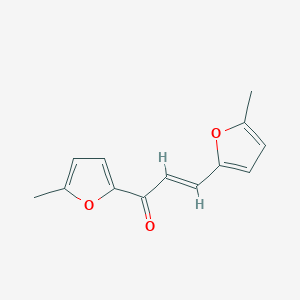
![Tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B6355949.png)
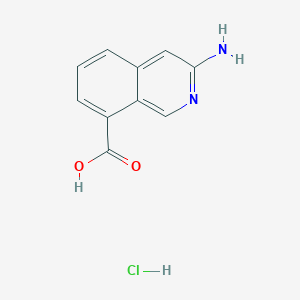
![tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate](/img/structure/B6355966.png)
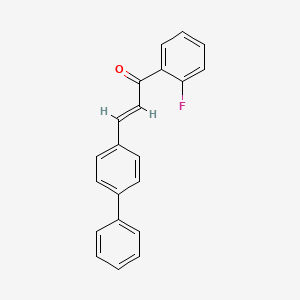
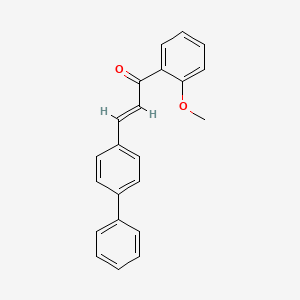
![1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355998.png)
